molecular formula C19H23NO4 B3836501 4-methyl-7-((1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl)oxy)-2H-chromen-2-one

4-methyl-7-((1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl)oxy)-2H-chromen-2-one

Cat. No.: B3836501
M. Wt: 329.4 g/mol
InChI Key: ACYZUSXNAUBAQT-UHFFFAOYSA-N
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Description

4-methyl-7-((1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl)oxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-2-one core, which is a fused ring system consisting of a benzene ring and a pyrone ring, with various substituents attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-((1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl)oxy)-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where 7-hydroxy-4-methylcoumarin is reacted with an appropriate aldehyde in the presence of a base such as piperidine . The resulting intermediate is then subjected to further reactions to introduce the piperidinyl and oxopropanyl groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-((1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl)oxy)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

4-methyl-7-((1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl)oxy)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-methyl-7-((1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl)oxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-methyl-7-((1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl)oxy)-2H-chromen-2-one include other chromen-2-one derivatives with different substituents. Examples include:

  • 7-hydroxy-4-methylcoumarin
  • 4-methyl-7-(2-oxopropyl)oxy-2H-chromen-2-one
  • 4-methyl-7-(piperidin-1-yl)-2H-chromen-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activities and chemical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-methyl-7-[1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl]oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-12-6-8-20(9-7-12)19(22)14(3)23-15-4-5-16-13(2)10-18(21)24-17(16)11-15/h4-5,10-12,14H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYZUSXNAUBAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(C)OC2=CC3=C(C=C2)C(=CC(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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